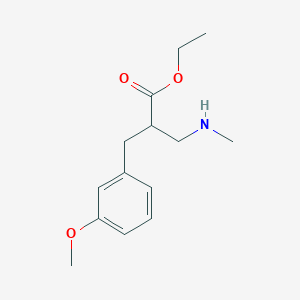

Ethyl 2-(3-methoxybenzyl)-3-(methylamino)propanoate

Description

Ethyl 2-(3-methoxybenzyl)-3-(methylamino)propanoate is a synthetic ester derivative featuring a propanoate backbone substituted with a 3-methoxybenzyl group at the second carbon and a methylamino group at the third carbon.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(3-methoxyphenyl)methyl]-3-(methylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-4-18-14(16)12(10-15-2)8-11-6-5-7-13(9-11)17-3/h5-7,9,12,15H,4,8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQIOTRZRKCSPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)OC)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661397 | |

| Record name | Ethyl 2-[(3-methoxyphenyl)methyl]-3-(methylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886366-18-3 | |

| Record name | Ethyl 2-[(3-methoxyphenyl)methyl]-3-(methylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-methoxybenzyl)-3-(methylamino)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzyl chloride, ethyl acetoacetate, and methylamine.

Step 1 - Alkylation: 3-methoxybenzyl chloride is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate compound, ethyl 2-(3-methoxybenzyl)-3-oxobutanoate.

Step 2 - Reductive Amination: The intermediate compound is then subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methoxybenzyl)-3-(methylamino)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Compounds with new functional groups replacing the methoxy group.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have investigated the potential anticancer properties of ethyl 2-(3-methoxybenzyl)-3-(methylamino)propanoate. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxic effects against breast cancer cells, suggesting its potential as a lead compound in anticancer drug development .

1.2 Neuropharmacological Effects

The compound has been studied for its neuropharmacological effects, particularly its ability to penetrate the blood-brain barrier (BBB). Research indicates that modifications to the structure enhance CNS penetration, which is critical for developing treatments for neurological disorders such as Alzheimer's disease and multiple sclerosis .

Pharmacological Applications

2.1 Pain Management

this compound has been evaluated for its analgesic properties. Studies have shown that it can modulate pain pathways, providing a basis for its use in developing new analgesics .

2.2 Anti-inflammatory Properties

The compound's anti-inflammatory effects have also been documented. It has been found to inhibit pro-inflammatory cytokines and reduce edema in animal models, indicating its potential utility in treating inflammatory diseases .

Synthesis and Structural Modifications

3.1 Synthetic Pathways

The synthesis of this compound typically involves several steps, including the reaction of 3-methoxybenzaldehyde with methylamine followed by esterification with ethyl propanoate. This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties .

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 3-Methoxybenzaldehyde + Methylamine | Reflux in ethanol | 85% |

| 2 | Resulting intermediate + Ethyl propanoate | Acid catalysis | 90% |

Case Studies

4.1 Case Study: Anticancer Activity

In a controlled study involving various cancer cell lines, this compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cells. The results indicated a significant dose-dependent reduction in cell viability, with IC50 values suggesting strong anticancer potential .

4.2 Case Study: Neuropharmacology

A study assessing the neuroprotective effects of the compound on neuronal cultures exposed to oxidative stress showed that it significantly reduced cell death and improved cell survival rates compared to untreated controls . This suggests its potential role as a neuroprotective agent.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methoxybenzyl)-3-(methylamino)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the structure of the final pharmaceutical compound derived from this ester.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations, physicochemical properties, and functional implications of Ethyl 2-(3-methoxybenzyl)-3-(methylamino)propanoate and related compounds:

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in compound 4bk () significantly increases lipophilicity (logP ~3.5 estimated), compared to the target compound’s methoxy group (logP ~2.8). Brominated analogs () may exhibit even higher logP values (~4.0) .

- Solubility : Hydroxyphenyl-substituted derivatives () show enhanced aqueous solubility due to polar hydroxyl groups, whereas methoxy or benzyloxy groups balance solubility and membrane permeability .

Pharmacological Considerations

- Electronic Effects : The 3-methoxy group in the target compound may enhance binding to serotonin or dopamine receptors, whereas electron-withdrawing groups (e.g., CF3 in 4bk) could stabilize interactions with enzymatic active sites .

- Steric Effects : Bulky substituents like tert-butyl () or benzyloxy () may reduce bioavailability, whereas smaller groups (methoxy, cyclopropyl) favor target engagement .

Biological Activity

Ethyl 2-(3-methoxybenzyl)-3-(methylamino)propanoate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the following structural formula:

The synthesis typically involves the esterification of 3-(3-methoxybenzyl)-3-(methylamino)propanoic acid with ethanol, using a strong acid catalyst such as sulfuric acid under reflux conditions to ensure complete conversion to the ester.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The ester group can undergo hydrolysis, releasing the active form, which may interact with enzymes or receptors. This interaction can lead to various biochemical responses, including modulation of signaling pathways involved in cell proliferation and apoptosis .

Antiproliferative Effects

Research has shown that compounds structurally related to this compound exhibit antiproliferative properties. For instance, studies on derivatives of similar structures have indicated their capability to inhibit tubulin polymerization, leading to apoptotic cell death in cancer cells. This suggests a potential application in cancer therapeutics .

Neuropharmacological Effects

Preliminary studies indicate that this compound may possess neuropharmacological properties. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems and have shown promise as agents for treating neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Study on Anticancer Activity : A study focused on a similar compound demonstrated significant inhibition of tumor cell growth through mechanisms involving apoptosis and cell cycle arrest. The compound was found to target specific pathways associated with cancer cell survival .

- Neuroprotective Studies : Another research effort explored the neuroprotective effects of related analogs, indicating potential benefits in models of neurodegenerative diseases. The compounds displayed the ability to enhance neuronal survival under stress conditions .

Comparative Analysis

The following table summarizes the biological activities observed in related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antiproliferative | Inhibition of tubulin polymerization |

| Ethyl 3-(methylamino)propanoate | Neuroprotective | Modulation of neurotransmitter systems |

| 1-Methyl-2-(3',4',5-trimethoxybenzoyl)-3-amino-7-methoxyindole | Anticancer | Induction of apoptosis |

Q & A

Q. Key reaction conditions :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but require reflux setups to prevent solvent loss .

- Catalysts : Palladium-based catalysts may facilitate coupling reactions for benzyl group introduction .

Yield optimization requires monitoring via thin-layer chromatography (TLC) or HPLC , with purification by column chromatography .

Advanced: How can structural contradictions between computational predictions and experimental NMR data for this compound be resolved?

Answer:

Discrepancies often arise from:

- Conformational flexibility of the methoxybenzyl group.

- Solvent effects on chemical shifts.

Q. Methodological approaches :

- Perform variable-temperature NMR to assess dynamic behavior.

- Compare experimental data with DFT-calculated shifts (e.g., using Gaussian or ORCA) under implicit solvent models .

- Validate stereochemistry via X-ray crystallography if single crystals are obtainable .

Basic: What analytical techniques are essential for confirming the identity and purity of this compound?

Answer:

- 1H/13C NMR : Assign proton and carbon environments (e.g., methoxybenzyl aromatic signals at δ 6.7–7.3 ppm; methylamino protons at δ 2.2–2.5 ppm) .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS expected [M+H]+ ~ 294.3 g/mol).

- HPLC : Assess purity (>95% by UV detection at 254 nm) .

Advanced: What strategies improve enantiomeric purity during synthesis, given the compound’s chiral centers?

Answer:

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed steps .

- Kinetic resolution : Enzymatic hydrolysis with lipases to separate enantiomers .

- Chiral HPLC : Post-synthesis purification using columns like Chiralpak AD-H .

Basic: What biological screening assays are recommended for initial evaluation of this compound’s activity?

Answer:

- Enzyme inhibition assays : Target kinases or proteases due to structural similarity to known inhibitors (e.g., ATP-binding pocket interactions) .

- Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects .

- Receptor binding studies : Radioligand displacement assays for GPCR targets .

Advanced: How can researchers address discrepancies in IC50 values across different biological assays?

Answer:

Potential causes and solutions:

- Assay variability : Standardize protocols (e.g., incubation time, cell density) and include positive controls (e.g., staurosporine for kinase assays) .

- Compound stability : Test degradation via LC-MS after incubation in assay buffers .

- Off-target effects : Use proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .

Basic: What computational tools predict the metabolic stability of the 3-methoxybenzyl group?

Answer:

- CYP450 metabolism prediction : Tools like StarDrop or Schrödinger’s ADMET Predictor model oxidation sites.

- Molecular docking : Simulate interactions with CYP3A4 or CYP2D6 isoforms to identify vulnerable positions .

- In vitro validation : Liver microsome assays with LC-MS metabolite tracking .

Advanced: How does the methylamino group influence the compound’s pharmacokinetic properties?

Answer:

- Solubility : The basic amine improves aqueous solubility at physiological pH.

- Plasma protein binding : Assess via equilibrium dialysis; methyl groups may reduce binding compared to bulkier substituents .

- Half-life : Conduct pharmacokinetic studies in rodent models to measure clearance rates .

Basic: What safety protocols are advised during handling and storage?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Storage : In airtight containers under inert gas (N2/Ar) at –20°C to prevent ester hydrolysis .

Advanced: What structural analogs of this compound exhibit enhanced bioactivity, and what design principles explain this?

Answer:

- Analog modifications :

- Replacement of methoxy with halogens (e.g., Cl) increases lipophilicity and target affinity .

- Substitution of ethyl ester with amide improves metabolic stability .

- SAR studies : Use combinatorial libraries to test substituent effects on potency and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.